molecular formula C20H21NO5S B4573205 (1,3-Dioxoisoindol-2-yl) 5-tert-butyl-2,3-dimethylbenzenesulfonate

(1,3-Dioxoisoindol-2-yl) 5-tert-butyl-2,3-dimethylbenzenesulfonate

Cat. No.: B4573205
M. Wt: 387.5 g/mol
InChI Key: DHGJDLWUVHSXPI-UHFFFAOYSA-N
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Description

(1,3-Dioxoisoindol-2-yl) 5-tert-butyl-2,3-dimethylbenzenesulfonate is a complex organic compound that features both an isoindoline-1,3-dione moiety and a benzenesulfonate group

Scientific Research Applications

Chemistry

In chemistry, (1,3-Dioxoisoindol-2-yl) 5-tert-butyl-2,3-dimethylbenzenesulfonate is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being explored for their potential anti-inflammatory and anticancer properties. The presence of the isoindoline-1,3-dione moiety is particularly significant in the design of drugs targeting specific enzymes and receptors.

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxoisoindol-2-yl) 5-tert-butyl-2,3-dimethylbenzenesulfonate typically involves the reaction of isoindoline-1,3-dione with 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include maintaining the temperature at around 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxoisoindol-2-yl) 5-tert-butyl-2,3-dimethylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or sulfoxide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfonic acids, and various substituted isoindoline-1,3-dione compounds.

Mechanism of Action

The mechanism of action of (1,3-Dioxoisoindol-2-yl) 5-tert-butyl-2,3-dimethylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with a variety of biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1,3-Dioxoisoindol-2-yl) 4-tert-butylbenzenesulfonate
  • (1,3-Dioxoisoindol-2-yl) 5-tert-butyl-2-methylbenzenesulfonate
  • (1,3-Dioxoisoindol-2-yl) 5-tert-butyl-2,3,4-trimethylbenzenesulfonate

Uniqueness

Compared to similar compounds, (1,3-Dioxoisoindol-2-yl) 5-tert-butyl-2,3-dimethylbenzenesulfonate is unique due to the presence of both tert-butyl and dimethyl groups on the benzenesulfonate moiety. This structural feature may enhance its reactivity and stability, making it more suitable for specific applications in research and industry.

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 5-tert-butyl-2,3-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-12-10-14(20(3,4)5)11-17(13(12)2)27(24,25)26-21-18(22)15-8-6-7-9-16(15)19(21)23/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGJDLWUVHSXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)ON2C(=O)C3=CC=CC=C3C2=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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